molecular formula C15H13ClN2O2 B11943829 N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride CAS No. 97174-79-3

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride

Cat. No.: B11943829
CAS No.: 97174-79-3
M. Wt: 288.73 g/mol
InChI Key: PCMLQTVQTUVAPT-UHFFFAOYSA-N
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Description

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride is a chemical compound that features a pyridyl group attached to an ethyl chain, which is further connected to a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride typically involves the reaction of 2-(2-pyridyl)ethylamine with phthalic anhydride under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. After the reaction is complete, the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl or phthalimide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-(2-Pyridyl)ethyl)-phthalimide N-oxide, while reduction may produce N-(2-(2-Pyridyl)ethyl)phthalimidine.

Scientific Research Applications

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride involves its interaction with specific molecular targets. The pyridyl group can coordinate with metal ions, making it useful in coordination chemistry. Additionally, the phthalimide moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-Pyridyl)ethyl)phthalimide
  • N-(2-(2-Pyridyl)ethyl)phthalimidine
  • 2-(2-Pyridyl)ethylamine

Uniqueness

N-(2-(2-Pyridyl)ethyl)-phthalimide hydrochloride is unique due to its combination of a pyridyl group and a phthalimide moiety, which imparts specific chemical and biological properties. This combination allows the compound to participate in a wide range of reactions and makes it a versatile building block in synthetic chemistry.

Properties

CAS No.

97174-79-3

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

2-(2-pyridin-2-ylethyl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C15H12N2O2.ClH/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11;/h1-7,9H,8,10H2;1H

InChI Key

PCMLQTVQTUVAPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3.Cl

Origin of Product

United States

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